Bienvenue dans la boutique en ligne BenchChem!

2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride

Lipophilicity Physicochemical properties Bioisosteric replacement

This sulfoxide-based azaspiro[3.3]heptane hydrochloride provides a strategic advantage over sulfide/sulfone analogs, delivering a calculated logD reduction of >0.6 units without adding heteroatoms. Its computed LogP (−0.66) and TPSA (29.1 Ų) position it favorably for BBB permeability, making it the optimal choice for CNS kinase programs seeking to lower hERG risk while maintaining low MW and HBD count. Pre-salt form enhances solubility in early ADME screening.

Molecular Formula C5H10ClNOS
Molecular Weight 167.65
CAS No. 2413874-86-7
Cat. No. B2999665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride
CAS2413874-86-7
Molecular FormulaC5H10ClNOS
Molecular Weight167.65
Structural Identifiers
SMILESC1C2(CN1)CS(=O)C2.Cl
InChIInChI=1S/C5H9NOS.ClH/c7-8-3-5(4-8)1-6-2-5;/h6H,1-4H2;1H
InChIKeyYSYFHRIMYHBTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide Hydrochloride (CAS 2413874-86-7): A Distinct Sulfoxide Building Block for Medicinal Chemistry Spiro-Frameworks


2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide hydrochloride is a spirocyclic building block that incorporates a sulfoxide moiety within the azaspiro[3.3]heptane scaffold. The compound (C₅H₁₀ClNOS, MW 167.65) features a rigid bicyclic structure with non-coplanar exit vectors, positioning it as a conformational constraint tool in drug discovery [1]. The sulfoxide oxidation state distinguishes it from the corresponding sulfide and sulfone analogs, offering a unique hydrogen-bond acceptor profile and intermediate lipophilicity that are critical for fine-tuning pharmacokinetic properties [2].

Why Generic 2-Thia-6-azaspiro[3.3]heptane Analogs Cannot Replace the 2-Oxide Form


Within the 2-thia-6-azaspiro[3.3]heptane series, the sulfur oxidation state (sulfide, sulfoxide, sulfone) critically governs lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Swapping the sulfoxide for the corresponding sulfide or sulfone without considering the accompanying shift in logD (Δ > 0.6 log units calculated) can disrupt target engagement, solubility, and ADME profiles . Furthermore, the azaspiro[3.3]heptane scaffold itself is not a direct bioisostere of piperidine or morpholine when used as a non-terminal group, reinforcing the need for precise selection rather than generic interchange [1].

Quantitative Differentiation Evidence for 2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide Hydrochloride


Computed LogP Distinction: Sulfoxide (-0.66) vs Sulfone (-1.32)

The 2-oxide (sulfoxide) exhibits a computed LogP of −0.66, whereas the corresponding 2,2-dioxide (sulfone) shows a significantly lower LogP of −1.32 . This 0.66 log-unit difference translates to approximately 4.5-fold higher lipophilicity for the sulfoxide, which can influence membrane permeability and protein binding in a tunable manner.

Lipophilicity Physicochemical properties Bioisosteric replacement

Class-Wide logD Lowering Effect of Azaspiro[3.3]heptanes Relative to Piperidine/Morpholine Isosteres

Incorporation of the azaspiro[3.3]heptane scaffold (including thia-substituted analogs) into drug-like molecules consistently reduces measured logD₇.₄ by up to −1.0 compared to the analogous piperidine- or morpholine-containing compounds [1]. While direct experimental logD data for the 2-oxide hydrochloride are not publicly available, the class-wide trend supports the hypothesis that the 2-oxide form would retain this logD-lowering phenotype, with the sulfoxide adding a further 0.5–0.7 log unit of polarity relative to the sulfide .

LogD modulation Azaspiro bioisostere Pharmacokinetics

Metabolic Stability Advantage of Spiro[3.3]heptane Scaffolds Over Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including 2-thia-6-azaspiro[3.3]heptane derivatives, consistently showed superior metabolic stability compared to their 1,3-heteroatom-substituted cyclohexane counterparts in microsomal assays [1]. The specific 2-oxide substitution pattern is expected to maintain or enhance this stability due to the sulfoxide's resistance to reductive metabolism relative to sulfides.

Metabolic stability Spirocyclic scaffold Drug metabolism

Hydrogen Bond Acceptor Differentiation: Sulfoxide (HBA=2) vs Sulfone (HBA=2.5) – Impact on Kinase Binding

The sulfoxide group in the 2-oxide form provides two hydrogen bond acceptor (HBA) sites with an approximate electron pair geometry that differs from the tetrahedral sulfone . In contrast, the 2,2-dioxide (sulfone) presents a more symmetrical HBA map, which has been exploited in kinase inhibitor design: a 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide derivative achieved an IC₅₀ of 50 nM against RORγ [1]. While direct IC₅₀ data for the unsubstituted 2-oxide parent are not available, the distinct HBA geometry of the sulfoxide can be rationally exploited to gain different kinase selectivity profiles compared to the sulfone.

Hydrogen bonding Kinase selectivity Structure-based design

Recommended Application Scenarios for 2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide Hydrochloride Based on Differential Evidence


Fine-Tuning Lipophilicity in CNS Penetrant Kinase Inhibitor Design

When optimizing kinase inhibitor series for central nervous system (CNS) exposure, the sulfoxide form's computed LogP of −0.66 and TPSA of 29.1 Ų place it within the favorable range for blood-brain barrier permeability. In contrast, the sulfone analog (LogP −1.32, TPSA ~38 Ų) may be too polar for optimal CNS entry. This property enables medicinal chemists to titrate lipophilicity without introducing additional heteroatoms, a key advantage when maintaining low molecular weight and minimal hydrogen bond donor count is critical.

Improving Aqueous Solubility and Metabolic Stability Simultaneously

The azaspiro[3.3]heptane scaffold class demonstrates a trend toward higher aqueous solubility and metabolic stability compared to cyclohexane analogs [1]. By selecting the 2-oxide hydrochloride, researchers gain a pre-salt form that can enhance solubility further while retaining the scaffold's intrinsic metabolic robustness. This dual benefit is particularly valuable in early hit-to-lead stages where both poor solubility and rapid microsomal clearance are common liabilities.

Achieving logD Reduction in Piperidine Replacement Projects

For drug discovery programs seeking to replace a basic piperidine or morpholine with a less lipophilic alternative, the azaspiro[3.3]heptane 2-oxide provides a validated class-wide logD reduction of up to −1.0 unit [2]. The sulfoxide further contributes an incremental polarity gain over the sulfide, potentially delivering a cumulative logD drop of >1.5 units relative to the parent heterocycle. This makes it a strategic building block for reducing hERG binding or phospholipidosis risk associated with overly lipophilic basic amines.

Quote Request

Request a Quote for 2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.